N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine
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Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a morpholine ring, and a propylamine group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazole ring and the morpholine ring are both five-membered rings, which can create some strain in the molecule. The presence of the benzyl and ethylsulfonyl groups could also influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The imidazole ring, for example, is a common component of many biologically active molecules and is known to participate in a variety of chemical reactions . The morpholine ring and the propylamine group could also be involved in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the imidazole ring could contribute to its acidity, while the morpholine ring could influence its solubility in water .Future Directions
The potential applications of this compound would likely depend on its biological activity. Given its complex structure and the presence of several functional groups known to be involved in biological activity, it could be of interest in the development of new pharmaceuticals or other biologically active compounds .
Properties
IUPAC Name |
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3S/c1-3-29(26,27)21-22-16-20(25(21)17-19-8-5-4-6-9-19)18-23(2)10-7-11-24-12-14-28-15-13-24/h4-6,8-9,16H,3,7,10-15,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNDZRUJMUDSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(C)CCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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